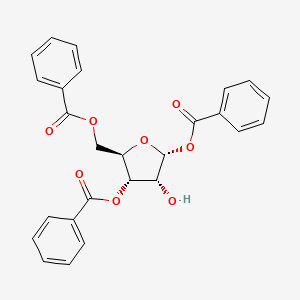

1,3,5-Tri-O-benzoyl-α-D-ribofuranose

Vue d'ensemble

Description

1,3,5-Tri-O-benzoyl-α-D-ribofuranose est un dérivé du ribose, un sucre naturel. Ce composé est caractérisé par la présence de trois groupes benzoyle attachés au cycle ribofuranose. Il est couramment utilisé en synthèse organique et comme intermédiaire dans la préparation de divers analogues de nucléosides .

Applications De Recherche Scientifique

1,3,5-Tri-O-benzoyl-α-D-ribofuranose est largement utilisé en recherche scientifique, notamment dans les domaines de la chimie et de la biologie. Parmi ses applications, on peut citer :

Synthèse d’Analogues de Nucléosides : Il sert d’intermédiaire dans la synthèse d’analogues de nucléosides, utilisés dans les thérapies antivirales et anticancéreuses.

Étude de la Chimie des Glucides : Il est utilisé comme composé modèle pour étudier la réactivité et les propriétés des dérivés du ribose.

Bioconjugaison : Il est utilisé dans la préparation de bioconjugués pour diverses applications biomédicales.

Mécanisme D'action

Le mécanisme d’action du 1,3,5-Tri-O-benzoyl-α-D-ribofuranose est principalement lié à son rôle d’intermédiaire dans la synthèse d’analogues de nucléosides. Ces analogues peuvent inhiber la synthèse de l’ADN en s’incorporant dans la chaîne d’ADN et en provoquant la terminaison de la chaîne. Ce mécanisme est particulièrement utile dans les thérapies antivirales et anticancéreuses .

Composés Similaires :

- 1,2,3-Tri-O-benzoyl-α-D-ribofuranose

- 1,3,5-Tri-O-acétyl-α-D-ribofuranose

- 1,3,5-Tri-O-p-méthoxybenzoyl-α-D-ribofuranose

Comparaison : this compound est unique en raison de la présence de groupes benzoyle, qui confèrent une réactivité et une stabilité spécifiques. Comparé à ses homologues acétylés et méthoxybenzoylés, les groupes benzoyle offrent des propriétés stériques et électroniques différentes, ce qui le rend adapté à des applications synthétiques spécifiques .

Analyse Biochimique

Biochemical Properties

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose plays a crucial role in biochemical reactions, particularly in the synthesis of nucleosides. It interacts with enzymes such as nucleoside phosphorylases and glycosyltransferases, which facilitate the transfer of sugar moieties to nucleobases, forming nucleosides. These interactions are essential for the formation of nucleotides, which are the building blocks of DNA and RNA .

Cellular Effects

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose influences various cellular processes by serving as a precursor for nucleoside synthesis. It impacts cell function by contributing to the synthesis of nucleotides, which are vital for DNA replication and repair, RNA transcription, and protein synthesis. Additionally, this compound can affect cell signaling pathways and gene expression by modulating the availability of nucleotides .

Molecular Mechanism

At the molecular level, 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose exerts its effects through its interactions with enzymes involved in nucleoside synthesis. It binds to nucleoside phosphorylases and glycosyltransferases, facilitating the transfer of sugar moieties to nucleobases. This process is critical for the formation of nucleotides, which are essential for various cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its significance in biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose can change over time due to its stability and degradation. The compound is relatively stable when stored at room temperature, but it can degrade when exposed to oxidizing agents and heat. Long-term studies have shown that the compound maintains its efficacy in nucleoside synthesis, although its stability may decrease over extended periods .

Dosage Effects in Animal Models

The effects of 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose vary with different dosages in animal models. At lower doses, the compound effectively contributes to nucleoside synthesis without causing adverse effects. At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and potential toxicity to organs. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose is involved in metabolic pathways related to nucleoside synthesis. It interacts with enzymes such as nucleoside phosphorylases and glycosyltransferases, facilitating the formation of nucleotides. These metabolic pathways are essential for maintaining cellular functions, including DNA replication, RNA transcription, and protein synthesis .

Transport and Distribution

Within cells and tissues, 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to specific cellular compartments where nucleoside synthesis occurs. The compound’s distribution is crucial for its role in modulating cellular processes .

Subcellular Localization

1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose is localized to specific subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These factors ensure that the compound is available in the right cellular compartments for nucleoside synthesis .

Méthodes De Préparation

Voies de Synthèse et Conditions Réactionnelles : 1,3,5-Tri-O-benzoyl-α-D-ribofuranose peut être synthétisé par benzoylation de l’α-D-ribofuranose. Le processus implique généralement la réaction de l’α-D-ribofuranose avec le chlorure de benzoyle en présence d’une base telle que la pyridine. La réaction est effectuée dans des conditions anhydres pour éviter l’hydrolyse .

Méthodes de Production Industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement et une pureté élevés. Le produit est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de Réactions : 1,3,5-Tri-O-benzoyl-α-D-ribofuranose subit diverses réactions chimiques, notamment :

Hydrolyse : Les groupes benzoyle peuvent être hydrolysés en milieu acide ou basique pour donner de l’α-D-ribofuranose.

Substitution : Les groupes benzoyle peuvent être remplacés par d’autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et Conditions Courantes :

Hydrolyse : Conditions acides ou basiques, telles que l’acide chlorhydrique ou l’hydroxyde de sodium.

Substitution : Nucléophiles tels que les amines ou les alcools en présence d’un catalyseur.

Produits Principaux :

Hydrolyse : α-D-ribofuranose.

Substitution : Divers dérivés ribofuranosés substitués selon le nucléophile utilisé.

Comparaison Avec Des Composés Similaires

- 1,2,3-Tri-O-benzoyl-a-D-ribofuranose

- 1,3,5-Tri-O-acetyl-a-D-ribofuranose

- 1,3,5-Tri-O-p-methoxybenzoyl-a-D-ribofuranose

Comparison: 1,3,5-Tri-O-benzoyl-a-D-ribofuranose is unique due to the presence of benzoyl groups, which provide specific reactivity and stability. Compared to its acetyl and methoxybenzoyl counterparts, the benzoyl groups offer different steric and electronic properties, making it suitable for specific synthetic applications .

Activité Biologique

1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose is a significant compound in biochemical research, particularly in the synthesis and modification of nucleic acids. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

- Molecular Formula : C26H22O8

- Molecular Weight : 462.45 g/mol

- CAS Number : 22224-41-5

- Solubility : Insoluble in water; soluble in chloroform

- Melting Point : 125°C to 129°C

1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose primarily functions as a protective group for hydroxyl functional groups in nucleic acids. This protection is crucial during nucleic acid synthesis and modification processes:

- Target Enzymes : It interacts with enzymes such as nucleoside phosphorylases and glycosyltransferases, facilitating the transfer of sugar moieties to nucleobases .

- Biochemical Role : The compound aids in the synthesis of nucleosides, which are essential for forming nucleotides necessary for DNA and RNA synthesis .

Cellular Effects

The compound influences several cellular processes:

- Nucleotide Synthesis : It contributes to the formation of nucleotides vital for DNA replication, RNA transcription, and protein synthesis.

- Cell Signaling : By modulating nucleotide availability, it can affect cell signaling pathways and gene expression .

Dosage Effects

Research indicates that the biological effects of 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose vary with dosage:

- Low Doses : Promote effective nucleoside synthesis without adverse effects.

- High Doses : Potentially toxic, leading to disruptions in cellular metabolism .

Applications in Research

1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose has several applications in scientific research:

- Synthesis of Nucleoside Analogs : Used as an intermediate in synthesizing nucleoside analogs for antiviral and anticancer therapies .

- Carbohydrate Chemistry Studies : Serves as a model compound to investigate the properties of ribose derivatives.

- Bioconjugation : Employed in preparing bioconjugates for various biomedical applications .

Case Study 1: Nucleoside Synthesis

In a study involving the synthesis of fluorinated nucleosides, researchers utilized 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose as a starting material. The compound facilitated the formation of various nucleoside analogs that exhibited significant antiviral activity against hepatitis C virus (HCV) replication assays. The results indicated that modifications at specific positions enhanced biological efficacy while maintaining stability .

Case Study 2: Toxicity Assessment

A toxicity assessment in animal models revealed that at higher concentrations, 1,3,5-Tri-O-benzoyl-alpha-D-ribofuranose could induce metabolic disruptions. Lower doses were shown to be safe and effective for therapeutic applications. This highlights the necessity for careful dosage optimization in potential clinical uses .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHVPBKTTFVAQF-PIXQIBFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294785 | |

| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22224-41-5 | |

| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22224-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Ribofuranose, 1,3,5-tribenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose in nucleoside chemistry?

A: 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose serves as a crucial starting material in synthesizing various modified nucleosides. These modified nucleosides, including those with 2'-C-branching or fluorinated sugars, are important for developing antiviral and anticancer agents. [, , , , ]

Q2: Can you provide an example of how 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose is used to synthesize a specific nucleoside?

A: Certainly. One example is the synthesis of Clofarabine and its α-isomer. Researchers utilized 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose as a starting point to create 2-deoxy-2-β-fluoro-1,3,5-tri-O-benzoyl-α-D-ribofuranose. This intermediate was then subjected to bromination and coupled with 2-chloroadenine, ultimately yielding Clofarabine and its α-isomer after deprotection steps. []

Q3: The synthesis of 2'-C-β-trifluoromethyl pyrimidine ribonucleosides utilizes 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose. Could you elaborate on the key steps involved?

A: The process involves converting 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose to 1,2,3,5-Tetra-O-benzoyl-2-C-β-trifluoromethyl-α-d-ribofuranose in three steps. This compound is then transformed into 3,5-di-O-benzoyl-2-C-β-trifluoromethyl-α-d-1-ribofuranosyl bromide, a versatile intermediate. Reacting this bromide with silylated pyrimidines yields the desired 2'-C-β-trifluoromethyl pyrimidine ribonucleoside precursors. []

Q4: How does the stereochemistry of 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose influence nucleoside synthesis?

A: The alpha configuration of the anomeric center in 1,3,5-Tri-O-benzoyl-alpha-d-ribofuranose plays a critical role in achieving stereoselectivity during nucleoside synthesis. For instance, when reacted with silylated pyrimidines in the presence of HgO/HgBr2, the reaction preferentially yields β-anomers of the target nucleosides. []

Q5: Are there alternative synthetic routes to access 2'-C-branched ribonucleosides?

A: Yes, researchers have developed a shorter, more flexible approach using 1,3,5-tri-O-benzoyl-α-d-ribofuranose. This five-step method involves oxidizing the free hydroxyl group, followed by stereoselective alkylation at the 2-position. Subsequent coupling with nucleobases and deprotection yield the desired 2'-C-branched ribonucleosides. []

Q6: What is the significance of developing [18F]-labeled nucleosides like [18F]FMAU?

A: [18F]-labeled nucleosides are valuable tools in positron emission tomography (PET) imaging. For example, [18F]FMAU is used to visualize HSV1-tk reporter gene expression, aiding in monitoring gene therapy efficacy. [, ]

Q7: How has the synthesis of [18F]FMAU been improved using a novel precursor?

A: Instead of multi-step conventional methods, researchers developed a direct fluorination approach using a novel 2′-methylsulfonyl-3′,5′-O-tetrahydropyranyl-N3-Boc-5-methyl-1-β-D-ribofuranosiluracil precursor. This method enables faster and more efficient radiosynthesis of [18F]FMAU, facilitating its clinical application. []

Q8: What analytical techniques are typically used to characterize synthesized nucleosides?

A: Synthesized nucleosides are commonly characterized using a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), 13C Nuclear Magnetic Resonance (13C NMR), and Mass Spectrometry (MS). These techniques provide comprehensive information about the compound's structure and purity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.